3-((tert-Butoxycarbonyl)amino)-4,4-dimethylpentanoic acid
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Overview
Description
3-((tert-Butoxycarbonyl)amino)-4,4-dimethylpentanoic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is commonly used in organic synthesis, particularly in peptide synthesis, due to its stability and ease of removal under mild acidic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((tert-Butoxycarbonyl)amino)-4,4-dimethylpentanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction can be carried out in various solvents, including acetonitrile, tetrahydrofuran (THF), or water .
Industrial Production Methods
Industrial production of Boc-protected amino acids often employs flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-((tert-Butoxycarbonyl)amino)-4,4-dimethylpentanoic acid undergoes several types of chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include the deprotected amino acid and various substituted derivatives, depending on the nucleophile used in the substitution reactions .
Scientific Research Applications
3-((tert-Butoxycarbonyl)amino)-4,4-dimethylpentanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in peptide synthesis and other organic synthesis reactions.
Biology: Employed in the synthesis of biologically active peptides and proteins.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-((tert-Butoxycarbonyl)amino)-4,4-dimethylpentanoic acid primarily involves the protection and deprotection of the amino group. The Boc group provides stability to the amino group during synthetic transformations and can be selectively removed under mild acidic conditions . This allows for the sequential synthesis of complex molecules, such as peptides, without interference from the amino group .
Comparison with Similar Compounds
Similar Compounds
N-Boc-protected amino acids: These compounds also contain a Boc group attached to the amino group and are used in similar applications.
Fmoc-protected amino acids: These compounds use the 9-fluorenylmethyloxycarbonyl (Fmoc) group for amino protection and are an alternative to Boc-protected amino acids.
Uniqueness
3-((tert-Butoxycarbonyl)amino)-4,4-dimethylpentanoic acid is unique due to its specific structure, which includes a dimethylpentanoic acid backbone. This structure provides distinct steric and electronic properties, making it suitable for specific synthetic applications .
Properties
IUPAC Name |
4,4-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-11(2,3)8(7-9(14)15)13-10(16)17-12(4,5)6/h8H,7H2,1-6H3,(H,13,16)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJOMHEYOQWPVEZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CC(=O)O)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40589243 |
Source
|
Record name | 3-[(tert-Butoxycarbonyl)amino]-4,4-dimethylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40589243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
856417-59-9 |
Source
|
Record name | 3-[(tert-Butoxycarbonyl)amino]-4,4-dimethylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40589243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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